Structural Uniqueness vs. Linear N-Cyclopropylmethyl-β-alanine Methyl Ester
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate contains a geminal dimethyl substitution at the C2 position of the propanoate backbone, which is absent in the comparator compound methyl 3-[(cyclopropylmethyl)amino]propanoate (CAS 741698-52-2). This structural difference introduces significant steric hindrance and reduces backbone flexibility. No quantitative potency, stability, or selectivity data are available for either compound. The differentiation is strictly structural at the class level.
| Evidence Dimension | Structural: presence of C2 gem-dimethyl groups |
|---|---|
| Target Compound Data | Two methyl groups at C2 (C10H19NO2, MW 185.26 Da) |
| Comparator Or Baseline | Methyl 3-[(cyclopropylmethyl)amino]propanoate (CAS 741698-52-2): no C2 methyl groups (C8H15NO2, MW 157.21 Da) |
| Quantified Difference | Molecular weight difference: +28.05 Da; increased steric bulk and conformational restriction (Thorpe–Ingold effect) for the target compound. |
| Conditions | Not applicable (structural comparison only). |
Why This Matters
For procurement decisions, the presence of gem-dimethyl groups is critical if the intended application involves inducing turn motifs in β-peptides or enhancing metabolic stability via steric shielding of the ester, as established for the gem-dimethyl β-amino acid class.
